molecular formula C17H21NO3 B12543088 2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol CAS No. 835612-22-1

2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol

Cat. No.: B12543088
CAS No.: 835612-22-1
M. Wt: 287.35 g/mol
InChI Key: HWIYXLVRUQWSKH-UHFFFAOYSA-N
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Description

2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol is a complex organic compound that features a naphthalene ring substituted with a methoxy group and a morpholine ring with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol typically involves the reaction of 6-methoxy-2-naphthaldehyde with 3,4-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methoxynaphthalen-2-yl)propanamide
  • 6-Methoxy-2-naphthaleneboronic acid
  • 2-(6-Methoxynaphthalen-2-yl)-N-(4-(2-(4-oxopentan-2-ylidene)hydrazinecarbonyl)phenyl)propanamide

Uniqueness

2-(6-Methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol is unique due to its specific structural features, such as the presence of both a naphthalene ring and a morpholine ring with methyl substitutions. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

CAS No.

835612-22-1

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-3,4-dimethylmorpholin-2-ol

InChI

InChI=1S/C17H21NO3/c1-12-17(19,21-9-8-18(12)2)15-6-4-14-11-16(20-3)7-5-13(14)10-15/h4-7,10-12,19H,8-9H2,1-3H3

InChI Key

HWIYXLVRUQWSKH-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1C)(C2=CC3=C(C=C2)C=C(C=C3)OC)O

Origin of Product

United States

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